Cholesterylarachidonat

Übersicht

Beschreibung

Cholesteryl arachidonate is a cholesterol ester formed by the esterification of cholesterol with arachidonic acid. This compound is a significant component of cellular membranes and plays a crucial role in various biological processes. Cholesteryl arachidonate is involved in the storage and transport of cholesterol and fatty acids within the body. It is also known for its role in inflammation and cellular signaling pathways.

Wissenschaftliche Forschungsanwendungen

Cholesteryl arachidonate has several scientific research applications across various fields:

Chemistry:

Biology:

Medicine:

- Investigated for its role in inflammation and cancer metastasis .

- Potential biomarker for cardiovascular diseases .

Industry:

Wirkmechanismus

Target of Action

Cholesteryl arachidonate, also known as cholesterol arachidonate, primarily targets an enzyme called LIPA (Lysosomal Acid Lipase) . LIPA plays a crucial role in the hydrolysis of cholesteryl esters, a process that is essential for maintaining homeostasis of cholesteryl esters in cells .

Mode of Action

Cholesteryl arachidonate interacts with LIPA by serving as a dominant substrate that is rapidly hydrolyzed by this enzyme . The hydrolysis of cholesteryl arachidonate by LIPA is a key step in the regulation of cholesteryl ester homeostasis in cells .

Biochemical Pathways

The hydrolysis of cholesteryl arachidonate by LIPA affects the NF-κB signaling pathway . Specifically, inhibition of LIPA suppresses NF-κB signaling, while members of the NF-κB family positively regulate the expression level of LIPA . This indicates the existence of a regulatory feedback loop involving LIPA, cholesteryl ester homeostasis, and NF-κB signaling .

Pharmacokinetics

It is known that lipa-driven hydrolysis plays a key role in the metabolism of cholesteryl arachidonate .

Result of Action

The hydrolysis of cholesteryl arachidonate by LIPA has significant effects at the molecular and cellular levels. It has been found that inhibition of LIPA, which prevents the hydrolysis of cholesteryl arachidonate, effectively suppresses cancer metastasis both in vitro and in vivo .

Action Environment

The action of cholesteryl arachidonate can be influenced by various environmental factors. For instance, oxidative modifications can dramatically change the biological activities of cholesteryl esters . Furthermore, the type of phospholipid carrier greatly influences the antibacterial activity of cholesteryl esters .

Biochemische Analyse

Biochemical Properties

Cholesteryl arachidonate is a cholesterol ester that is associated with the neutral core of low-density lipoprotein . Receptor-LDL complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters . The enzyme acid cholesteryl ester hydrolase is responsible for the hydrolysis of cholesteryl esters .

Cellular Effects

Inhibition of Lipase A (LIPA), which is a key regulator of cholesteryl arachidonate hydrolysis in cancer cells, induced aberrant accumulation of cholesteryl arachidonate-rich lipid droplet at the single-cell level . This suggests that cholesteryl arachidonate plays a significant role in cellular processes, particularly in cancer progression.

Molecular Mechanism

Cholesteryl arachidonate is rapidly hydrolyzed by LIPA . Inhibition of LIPA effectively suppressed cancer metastasis both in vitro and in vivo . Mechanistically, LIPA inhibition suppresses NF-κB signaling, while the NF-κB members positively regulate the expression level of LIPA .

Temporal Effects in Laboratory Settings

It is known that LIPA-driven hydrolysis of cholesteryl arachidonate was directly visualized by stimulated Raman scattering imaging of alkyne-tagged cholesterol .

Metabolic Pathways

Cholesteryl arachidonate is involved in the metabolism of arachidonic acid . The types and mechanisms of organic reactions involved, bond rearrangements, and radical stabilization in the cyclooxygenase and lipoxygenase pathways have been investigated and explained .

Transport and Distribution

Cholesteryl arachidonate, as a cholesterol ester, is found associated with the neutral core of low-density lipoprotein . This suggests that it is transported and distributed within cells and tissues via low-density lipoproteins.

Subcellular Localization

Given its association with low-density lipoproteins, it is likely that it is localized within the lipid droplets of cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cholesteryl arachidonate can be synthesized through the ester interchange method. This involves starting with cholesteryl acetate and the methyl esters of arachidonic acid, using sodium ethylate as a catalyst. The reaction typically proceeds under reflux conditions, and the product is obtained in crystalline form .

Industrial Production Methods: Industrial production of cholesteryl arachidonate involves the esterification of cholesterol with arachidonic acid. This can be achieved by heating cholesterol and arachidonic acid at high temperatures in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: Cholesteryl arachidonate undergoes various chemical reactions, including oxidation, hydrolysis, and esterification.

Common Reagents and Conditions:

Esterification: Cholesteryl arachidonate can be synthesized through esterification reactions involving cholesterol and arachidonic acid.

Major Products:

Vergleich Mit ähnlichen Verbindungen

- Cholesteryl linoleate

- Cholesteryl oleate

- Cholesteryl palmitate

Cholesteryl arachidonate stands out due to its involvement in inflammation and its potential role as a biomarker for cardiovascular diseases .

Biologische Aktivität

Cholesteryl arachidonate (CA) is a cholesteryl ester formed from cholesterol and arachidonic acid, a polyunsaturated fatty acid. This compound has garnered attention for its diverse biological activities, particularly in the fields of immunology, inflammation, and antimicrobial defense. This article explores the biological activity of cholesteryl arachidonate, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

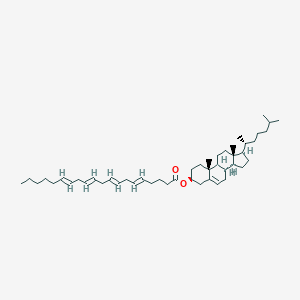

Cholesteryl arachidonate is characterized by the esterification of cholesterol with arachidonic acid. The structural formula can be represented as follows:

This compound is categorized as an endogenous metabolite and plays a significant role in various biological processes.

Biological Functions

Cholesteryl arachidonate exhibits several key biological activities:

- Antimicrobial Activity : Research indicates that cholesteryl arachidonate possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus . The mechanism involves disrupting bacterial membranes and modulating immune responses.

- Inflammatory Response : Cholesteryl arachidonate is involved in the activation of macrophages and the generation of reactive oxygen species (ROS). It has been shown to activate the TLR4/SYK signaling pathway, leading to increased cytokine production (e.g., IL-1β, IL-6) and promoting inflammation . This suggests a dual role in both innate immunity and inflammatory processes.

- Oxidative Modifications : Upon oxidation, cholesteryl arachidonate can form bioactive lipid mediators known as oxidized cholesteryl esters (OxCEs). These metabolites can covalently modify proteins and lipids, influencing cellular functions and potentially contributing to disease states such as atherosclerosis .

Antibacterial Activity

A systematic review highlighted the inherent antibacterial properties of cholesteryl esters, including cholesteryl arachidonate. In studies involving human nasal fluid, it was found that lipids like CA contribute significantly to mucosal defense against infections . The IC50 values for cholesteryl arachidonate were reported at 17.7 μg/mL, indicating its potency as an antimicrobial agent .

Inflammation Studies

In a study examining the effects of oxidized cholesteryl esters on macrophages, cholesteryl arachidonate was shown to activate signaling pathways that lead to cytoskeletal rearrangements and enhanced phagocytosis . This activation is critical for the formation of foam cells in atherosclerotic plaques, linking CA to cardiovascular disease mechanisms.

Data Summary

The following table summarizes key findings related to the biological activity of cholesteryl arachidonate:

Case Studies

- Case Study on Antimicrobial Properties : A study demonstrated that liposomal formulations containing cholesteryl arachidonate significantly inhibited bacterial growth in vitro. This suggests potential applications in developing new antimicrobial therapies based on host-derived lipids .

- Case Study on Inflammation : Research involving murine models showed that macrophages exposed to oxidized forms of cholesteryl arachidonate exhibited enhanced inflammatory responses, indicating its role in chronic inflammation associated with metabolic disorders .

Eigenschaften

CAS-Nummer |

604-34-2 |

|---|---|

Molekularformel |

C47H76O2 |

Molekulargewicht |

673.1 g/mol |

IUPAC-Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C47H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,17-18,20-21,28,37-38,40-44H,7-10,13,16,19,22-27,29-36H2,1-6H3/b12-11+,15-14+,18-17+,21-20+/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 |

InChI-Schlüssel |

IMXSFYNMSOULQS-WIMJHLADSA-N |

SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Isomerische SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

Kanonische SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Physikalische Beschreibung |

Solid |

Synonyme |

cholesteryl arachidonate cholesteryl arachidonate eicosatetraenoate cholesteryl arachidonate, (3beta)-(all Z)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.